Product packaging for Dihexadecyl dimethyl ammonium chloride(Cat. No.:CAS No. 1812-53-9)

Dihexadecyl dimethyl ammonium chloride

Cat. No.: B155431
CAS No.: 1812-53-9
M. Wt: 530.4 g/mol
InChI Key: ZCPCLAPUXMZUCD-UHFFFAOYSA-M
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Description

Overview of Cationic Surfactants in Scientific Disciplines

Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group. stppgroup.com This positive charge is a defining feature that dictates their interaction with negatively charged surfaces, such as cell membranes and proteins, making them effective antimicrobial agents and disinfectants. environex.net.auencyclopedia.pub Their ability to disrupt cell membranes contributes to their broad-spectrum efficacy against bacteria and fungi. guidechem.com

In various scientific fields, cationic surfactants are indispensable. They are widely used in industrial and personal care applications, including as disinfectants, fabric softeners, hair conditioners, and antistatic agents. stppgroup.comencyclopedia.pub Their applications extend to:

Biotechnology: Used as drug and gene nanocarriers and in the fabrication of antimicrobial agents. nih.gov

Industrial Processes: Employed as emulsifiers, corrosion inhibitors, and in the production of paper, paints, and inks. stppgroup.comencyclopedia.pub

Agricultural Formulations: Act as adjuvants in pesticide formulations to enhance efficacy. encyclopedia.pub

Cosmetics: Utilized for their conditioning and antistatic properties in hair and skin products. chemicalbook.comtaylorandfrancis.com

The versatility of cationic surfactants, particularly QACs, makes them a subject of continuous research and development for novel applications. nih.gov

Significance of Dihexadecyl dimethyl ammonium (B1175870) chloride as a Representative Cationic Surfactant

Dihexadecyl dimethyl ammonium chloride, a type of dialkyl quaternary ammonium compound, serves as a significant example of a cationic surfactant. nbinno.com Its structure, featuring two long hexadecyl hydrocarbon chains, provides strong surface-active properties. chembk.com It is recognized for its high thermal stability and broad-spectrum antimicrobial activity. nbinno.com

This compound is utilized in a variety of research and industrial settings, including:

Formulations for biocides in water treatment. guidechem.comnbinno.com

Antistatic agents and fabric softeners in the textile industry. guidechem.comnbinno.com

As a phase-transfer catalyst in organic synthesis. nbinno.com

A raw material for producing specialty surfactants. nbinno.com

The physicochemical properties of this compound are detailed in the table below, highlighting its characteristics as a white, waxy solid soluble in organic solvents and hot water. nbinno.comchembk.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC34H72ClN guidechem.comnbinno.comnih.gov
Molecular Weight~530.4 g/mol nbinno.comnih.gov
AppearanceWhite to off-white waxy solid or powder nbinno.com
Melting Point80-85°C nbinno.com
SolubilitySoluble in ethanol (B145695), chloroform (B151607), and hot water; forms colloidal dispersions in cold water. nbinno.comchembk.com

Historical Development and Emerging Research Trends of this compound

The development of quaternary ammonium compounds has progressed through several "generations," each offering improvements in biocidal efficacy and safety. The first generation was introduced in 1935 with alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.com Subsequent generations improved upon this initial chemistry. The fourth generation, developed around 1965, includes dialkyl QACs like Didecyl Dimethyl Ammonium Chloride (DDAC), which is noted for its enhanced biocidal efficacy, particularly in the presence of organic matter and hard water. proquimia.com Fifth-generation QACs often consist of blends of DDAC and ADBAC to achieve an even broader spectrum of antimicrobial action. bioguardhygiene.in

The use of QACs, including DDAC, surged significantly during the SARS-CoV-2 pandemic, with more than half of the disinfectants on the U.S. EPA's "List N" for Coronavirus being QAC-based. mass.gov This increased usage has spurred a wave of new research. In 2020 alone, over 700 papers related to QAC research were published. mass.gov

Emerging research is exploring novel applications and understanding the broader impacts of these compounds. Current research trends include:

Advanced Disinfection: Investigating the use of DDAC in healthcare settings for applications like whole-body bathing of ICU patients to reduce healthcare-associated infections. nih.gov

Material Science: Studying the self-assembly of dihexadecyl dimethyl ammonium bromide (a related compound) with nonionic surfactants to create different microstructures like vesicles and micelles for potential applications in material and drug delivery systems. ej-chem.orgnih.gov

Environmental and Resistance Studies: With increased use, there is growing research into the environmental fate of QACs and the potential for microorganisms to develop resistance. mass.govresearchgate.net

Wood Treatment: Research is examining the permeation-enhancing effects of DDAC on wood to improve the efficacy of biocides like borates for wood preservation. researchgate.net

This ongoing academic interest underscores the continued importance of this compound and related QACs in both established and innovative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H72ClN B155431 Dihexadecyl dimethyl ammonium chloride CAS No. 1812-53-9

Properties

IUPAC Name

dihexadecyl(dimethyl)azanium;chloride
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InChI

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051461
Record name Dihexadecyldimethylammonium chloride
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Molecular Weight

530.4 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
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CAS No.

1812-53-9, 68002-59-5
Record name Dicetyldimethylammonium chloride
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Record name Dicetyldimonium chloride
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Record name Dihexadecyldimethylammonium chloride
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Record name Dihexadecyldimethylammonium chloride
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Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
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Record name DICETYLDIMONIUM CHLORIDE
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Synthetic Methodologies and Chemical Functionalization of Dihexadecyl Dimethyl Ammonium Chloride

Established Synthetic Routes for Quaternary Ammonium (B1175870) Salts

The synthesis of quaternary ammonium salts (QAS), including Dihexadecyl dimethyl ammonium chloride, is predominantly achieved through well-established alkylation reactions. The most classical and widely utilized method is the Menschutkin reaction. nih.govyoutube.com This reaction involves the quaternization of a tertiary amine by reacting it with an alkyl halide. nih.gov

The Menschutkin reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium cation, with the halide serving as the counter-ion. nih.gov The general reaction is illustrated as follows:

R3N + R'X → [R3NR']+X- (Tertiary Amine + Alkyl Halide → Quaternary Ammonium Salt)

Factors such as steric hindrance around the nitrogen atom and the nature of the leaving group (halide) can influence the reaction rate. youtube.com Besides alkyl halides, other alkylating agents like dialkyl sulfates are also commonly employed in industrial settings. youtube.com The choice of solvent is also critical, with polar solvents generally favoring the SN2 reaction pathway. youtube.com

Advanced Synthesis Techniques for this compound

While the Menschutkin reaction remains fundamental, advanced techniques have been developed to improve efficiency, scalability, and environmental friendliness. For a compound like this compound, the synthesis would typically involve the reaction of a tertiary amine, such as N,N-dimethylhexadecylamine, with a long-chain alkyl halide like 1-chlorohexadecane, or alternatively, the reaction of dihexadecylmethyl amine with a methylating agent like methyl chloride.

Advanced methodologies applicable to such syntheses include:

Phase-Transfer Catalysis: This technique is particularly useful for reactions involving reactants that are immiscible, enabling the reaction to occur between different phases (e.g., aqueous and organic). youtube.com

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. youtube.com This method is considered a component of green chemistry as it can reduce energy consumption. youtube.com

Solvent-Free and One-Pot Reactions: To minimize waste and reduce production costs, solvent-free or "one-pot" synthesis methods are increasingly explored. google.com A patent for a similar long-chain QAS describes a one-pot reaction that avoids organic solvents, thereby enhancing the environmental profile of the process. google.com

Continuous Flow Synthesis: This approach offers better control over reaction parameters, improved scalability, and enhanced safety compared to traditional batch processes. youtube.com

A patented process for a structurally similar compound, didecyl dimethyl ammonium chloride, provides a template for the conditions that could be adapted for this compound synthesis. google.com The process involves reacting the corresponding tertiary amine with chloromethane (B1201357) in an alcohol solvent under controlled temperature and pressure. google.com

Below is a table summarizing typical reaction parameters for the synthesis of long-chain quaternary ammonium salts based on analogous preparations.

ParameterConditionRationale
Reactants Tertiary Amine, Alkylating AgentFormation of the quaternary ammonium structure.
Molar Ratio Slight excess of alkylating agentDrives the reaction to completion.
Solvent Alcohols (e.g., Ethanol (B145695), Isopropanol)Solubilizes reactants and facilitates the reaction. google.com
Catalyst Basic Catalyst (e.g., Sodium Carbonate)Can be used to neutralize any acidic byproducts. google.compatsnap.com
Temperature 75 - 100 °CProvides sufficient energy to overcome the activation barrier. google.comgoogle.com
Pressure ≤ 0.18 MPaContains volatile reactants like methyl chloride. google.com
Reaction Time 4 - 8 hoursAllows for the reaction to proceed to a high conversion rate. google.com

Strategies for Derivatization and Chemical Modification of this compound

Chemical modification of this compound primarily focuses on altering the counter-ion (anion) to tailor the compound's physicochemical properties, such as solubility or thermal stability. This is typically achieved through ion exchange reactions. researchgate.net

The chloride anion can be replaced by various other inorganic or organic anions. For instance, reacting the chloride salt with a silver salt of a different anion (e.g., silver nitrate, silver acetate) would precipitate silver chloride, leaving the new quaternary ammonium salt in the solution. A more common and economical method is the use of ion-exchange resins.

Another strategy involves the hydrolysis of intermediate quaternary ammonium salts. Research has shown that quaternary ammonium methylcarbonates, synthesized using dimethyl carbonate as a "green" alkylating agent, can be hydrolyzed or reacted with acids to yield QAS with novel counterions such as bicarbonate (HCO3-), acetate (B1210297) (CH3COO-), or lactate (B86563) (CH3CH(OH)COO-). researchgate.net This approach allows for the creation of derivatives with potentially different biological or physical characteristics.

Modification of the long hexadecyl chains is less common but could theoretically be achieved if the starting alkyl chains contained functional groups, such as double bonds or ester linkages, which could then be subjected to further chemical transformations. However, for the saturated this compound, derivatization is predominantly centered on the counter-ion.

Purification and Yield Optimization in this compound Synthesis

Achieving high purity and maximizing the yield are critical aspects of the synthesis of this compound. Optimization strategies focus on controlling reaction conditions, while purification methods aim to remove unreacted starting materials, byproducts, and solvents.

Yield Optimization: The yield of the quaternization reaction is influenced by several factors:

Molar Ratio of Reactants: Precise control of the stoichiometry is essential. A slight excess of the alkylating agent is often used to ensure complete conversion of the tertiary amine.

Temperature and Reaction Time: Optimal temperature and duration are determined experimentally to maximize product formation while minimizing decomposition or side reactions. researchgate.net For example, a patented method for a similar compound involves heating to 95-105 °C and reacting for 2-3 hours after the addition of reactants is complete. google.com

Solvent and Catalyst: The choice of solvent can affect reaction rates and selectivity. youtube.com The presence of a catalyst may also be crucial, as seen in the synthesis of didecyl dimethyl ammonium chloride where a basic catalyst is employed. google.com

Method of Addition: To prevent the formation of byproducts, such as allyl alcohol in syntheses using allyl chloride, a staged and alternating addition of reactants (e.g., alkyl halide and sodium hydroxide) can be employed. wipo.int This keeps the concentration of certain reactive species low at any given time. wipo.int

Purification Methods: After the reaction is complete, the crude product mixture requires purification. Common techniques include:

Recrystallization: The product can be purified by dissolving it in a suitable solvent and then allowing it to crystallize upon cooling, leaving impurities in the solution. semanticscholar.org

Washing/Precipitation: The product can be precipitated and washed with a non-polar solvent like hexane (B92381) to remove unreacted, oil-soluble starting materials. nih.gov

Vacuum Stripping: Volatile impurities, such as excess alkylating agents or low-boiling point solvents, can be removed by stripping under reduced pressure. google.com

Steam Distillation: This technique can be used to remove certain non-volatile organic impurities at a pH range of 6 to 13. google.com

Activated Carbon Treatment: To remove colored impurities, the product solution can be treated with activated carbon followed by filtration. wipo.intgoogle.com

The purity of the final product can be assessed using various analytical techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) being a powerful method for separating and identifying the target compound from related impurities. google.com

The following table summarizes common purification steps and their objectives.

Purification StepObjectiveReference
Vacuum Stripping Removal of volatile reactants and solvents. google.com
Filtration Removal of inorganic salts (e.g., NaCl) formed as byproducts. google.com
Solvent Washing (e.g., Hexane) Removal of non-polar impurities and unreacted tertiary amines. nih.gov
Steam Distillation Removal of specific non-volatile impurities. google.com
Activated Carbon Treatment Decolorization and removal of trace organic impurities. wipo.intgoogle.com
Recrystallization Final purification to obtain a high-purity crystalline solid. semanticscholar.org

Self Assembly Phenomena and Supramolecular Architectures of Dihexadecyl Dimethyl Ammonium Chloride

Fundamental Principles of Cationic Surfactant Self-Assembly

Cationic surfactants, a class of amphiphilic compounds, possess a unique molecular structure consisting of a positively charged hydrophilic head group and a nonpolar hydrophobic tail. nih.gov This dual nature is the primary driver of their self-assembly in aqueous solutions. fiveable.me The fundamental principle underpinning this phenomenon is the hydrophobic effect. fiveable.me In water, the hydrophobic tails disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. fiveable.me To minimize this contact and achieve a more stable thermodynamic state, the surfactant molecules spontaneously aggregate. fiveable.memdpi.com

Above a specific concentration, known as the critical micelle concentration (CMC), these molecules organize into structures called micelles. mdpi.com In a typical micelle, the hydrophobic tails cluster together to form a core, shielded from the water, while the hydrophilic head groups form a shell at the interface with the aqueous phase. mdpi.com The self-assembly process is governed by a delicate balance of forces:

Hydrophobic Interactions: The primary driving force for aggregation, pushing the hydrophobic tails away from water.

Electrostatic Repulsions: The positively charged head groups repel each other, which opposes aggregation and influences the size and shape of the resulting structures.

Van der Waals Forces: Attractive forces between the hydrocarbon tails that stabilize the micellar core.

The addition of electrolytes (salts) to the solution can significantly influence self-assembly. The salt's counterions can screen the electrostatic repulsion between the head groups, which often leads to a lower CMC and can promote the growth of micelles into different morphologies, such as rod-like or worm-like structures. mdpi.com

Formation and Characterization of Dihexadecyl dimethyl ammonium (B1175870) chloride Micelles

Dihexadecyl dimethyl ammonium chloride (DHDAC), with its two long hexadecyl chains, exhibits distinct self-assembly behavior compared to single-chain surfactants. The presence of two tails favors the formation of bilayer structures, leading to a greater tendency to form vesicles over spherical micelles in many conditions. acs.orgnih.gov However, under specific circumstances and in mixed systems, micellar aggregates can be observed. For instance, when mixed with nonionic surfactants, DHDAC can participate in the formation of globular mixed micelles. acs.orgnih.gov The transition between different aggregate structures, such as from spherical micelles to vesicles, can be influenced by factors like temperature and the mixing ratio with other surfactants. scispace.com

The Critical Micelle Concentration (CMC) is a fundamental parameter that marks the onset of micelle formation. Its determination relies on monitoring a significant change in a physical property of the surfactant solution as a function of concentration. youtube.com Several methodologies are commonly employed:

Conductivity Measurement: This is a widely used method for ionic surfactants. Below the CMC, conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity changes because the micelles are larger, slower-moving charge carriers, and a fraction of the counterions become associated with the micelle. The CMC is identified as the break in the plot of conductivity versus concentration. researchgate.netresearchgate.net

Surface Tensiometry: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface tension decreases. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant above the CMC. The CMC is determined from the break point in the surface tension versus log of concentration plot.

Dye Solubilization (Spectrophotometry): Certain dyes exhibit different absorption or fluorescence spectra in polar versus nonpolar environments. When micelles form, the dye can be incorporated into the hydrophobic micellar core. This change in the microenvironment of the dye leads to a sharp change in its absorbance or fluorescence intensity, which is plotted against surfactant concentration to find the CMC. youtube.com

Fluorescence Quenching: This technique uses a fluorescent probe and a quencher. The probe is solubilized within the micelles. The quenching of the fluorescence by a quencher that also resides in the micelle provides information about the micelle's aggregation number and microenvironment, and concentration-dependent studies can reveal the CMC. csun.edu

The table below summarizes common methods for CMC determination.

MethodologyPrincipleMeasured Property
ConductivityChange in the mobility of charge carriers upon micelle formation. researchgate.netElectrical Conductivity
Surface TensiometrySaturation of the air-water interface with surfactant monomers.Surface Tension
Dye SolubilizationChange in dye's spectroscopic properties upon entering the hydrophobic micelle core. youtube.comUV-Vis Absorbance or Fluorescence
Fluorescence QuenchingChanges in the quenching rate of a fluorescent probe inside the micelle. csun.eduFluorescence Lifetime/Intensity

Due to its double-chain structure, DHDAC predominantly forms vesicles. However, its micellar morphology can be modulated, especially in mixed surfactant systems. When combined with single-chain nonionic surfactants like monododecyl hexaethylene glycol (C12E6), DHDAC can form small, globular mixed surfactant micelles, particularly in nonionic-rich compositions. acs.orgnih.gov

The transition between different morphologies is a key area of research. In mixtures of Dihexadecyl dimethyl ammonium bromide (a closely related salt) and Hexadecyl trimethyl ammonium bromide (a single-chain surfactant), the aggregate structure changes from spherical micelles to vesicles as the proportion of the double-chained surfactant increases. scispace.com At certain compositions and temperatures, intermediate structures like worm-like micelles can exist. scispace.com

Techniques used to investigate these structures include:

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the size, shape, and internal structure of micelles and other aggregates in solution. acs.orgnih.gov

Rheology: The flow behavior (viscosity) of a surfactant solution can indicate the type of aggregates present. Solutions of spherical micelles typically exhibit Newtonian fluid behavior (constant viscosity), whereas the presence of elongated, worm-like micelles can lead to non-Newtonian, shear-thinning behavior. scispace.com

Engineering and Analysis of this compound-Based Vesicles and Liposomes

The molecular geometry of DHDAC, with two hydrocarbon tails, makes it particularly well-suited for forming bilayer structures, which are the basis of vesicles and liposomes. These are closed, spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core.

Several methods are employed to prepare vesicles and liposomes from DHDAC, often in combination with other lipids like phosphatidylcholines. nih.govnih.gov The choice of method influences the final characteristics of the vesicles, such as size, lamellarity (number of bilayers), and encapsulation efficiency.

Thin-Film Hydration: This is a common and straightforward method. The lipid (DHDAC, alone or with other lipids) is first dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a flask. This film is subsequently hydrated with an aqueous buffer and agitated, causing the lipid sheets to swell and self-close into multilamellar vesicles (MLVs). sigmaaldrich.com

Sonication: To produce small unilamellar vesicles (SUVs) with diameters typically in the 15-50 nm range, the MLV suspension can be subjected to sonic energy. sigmaaldrich.combiorxiv.org Both bath and probe sonicators can be used to break down the larger MLVs into smaller, single-layered vesicles. sigmaaldrich.com

Extrusion: This technique is used to produce unilamellar vesicles of a controlled and uniform size. The MLV suspension is repeatedly forced through a polycarbonate membrane with a defined pore size. This process disrupts the multilamellar structure and generates large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used. nih.govbiorxiv.org

Ethanol (B145695) Injection: In this method, the lipid is dissolved in ethanol and then rapidly injected into an aqueous buffer. The rapid dilution of the ethanol causes the lipid to precipitate and self-assemble into vesicles. nih.govcd-bioparticles.net

Chloroform (B151607) Vaporization: Unilamellar liposomes of DHDAC can also be obtained by a chloroform vaporization method, yielding vesicles with a specific mean diameter. nih.gov

The table below outlines common vesicle preparation techniques.

Preparation TechniqueDescriptionTypical Vesicle Type
Thin-Film HydrationHydration of a dry lipid film with an aqueous solution and agitation. sigmaaldrich.comMultilamellar Vesicles (MLVs)
SonicationApplication of high-frequency sound waves to an MLV suspension. sigmaaldrich.comSmall Unilamellar Vesicles (SUVs)
ExtrusionForcing an MLV suspension through a membrane with defined pores. biorxiv.orgLarge Unilamellar Vesicles (LUVs)
Ethanol InjectionRapid injection of a lipid-ethanol solution into an aqueous phase. nih.govSUVs/LUVs
Chloroform VaporizationVaporization of a chloroform solution of the lipid to form liposomes. nih.govUnilamellar Vesicles

Characterizing the structure of DHDAC vesicles is crucial for understanding their properties and potential applications. A variety of analytical techniques are used to determine their size, surface charge, and morphology.

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of vesicles in a suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. nih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the vesicles, allowing for the determination of their size, shape, and lamellarity. nih.gov

Zeta Potential Measurement: This technique measures the surface charge of the vesicles. For DHDAC vesicles, the quaternary ammonium head group imparts a strong positive charge, resulting in a high positive zeta potential (e.g., around +50 mV), which contributes to their stability against aggregation due to electrostatic repulsion. nih.gov

Fluorescence Polarization: This method can be used to probe the fluidity or rigidity of the vesicle membrane (bilayer). By incorporating a fluorescent probe into the bilayer, changes in the polarization of its fluorescence can provide information on the packing and order of the lipid molecules. nih.gov

Research has shown that vesicles prepared from DHDAC can have internal volumes significantly larger than those of sonicated vesicles, making them suitable models for synthetic membranes. nih.gov For example, large unilamellar liposomes of a similar compound, dioctadecyldimethylammonium chloride (DODAC), prepared by chloroform vaporization had an internal volume of 9.0 ± 1.3 L/mol, compared to just 0.13 ± 0.2 L/mol for small sonicated vesicles. nih.gov

Membrane Permeability Studies of Vesicular Constructs

Vesicles formed from this compound are self-enclosed spherical structures composed of a lipid bilayer, which acts as a semi-permeable barrier between the inner aqueous core and the external environment. The permeability of this bilayer is a critical parameter, dictating the vesicle's ability to retain encapsulated substances.

Studies on the permeability of vesicular membranes often employ fluorescence techniques. A common method involves encapsulating a fluorescent probe, such as 6-carboxyfluorescein, at a high concentration within the vesicles, which causes its fluorescence to be self-quenched. The release of the probe into the external medium leads to its dilution and a subsequent increase in fluorescence, allowing for the real-time measurement of membrane permeability.

The composition of the vesicle bilayer significantly modulates its permeability. A key component often incorporated into these membranes is cholesterol. Cholesterol is known to insert itself between the surfactant molecules, leading to increased packing and ordering of the alkyl chains. This condensing effect makes the bilayer more rigid and less deformable, thereby reducing its permeability to small, water-soluble molecules. mdpi.com By decreasing the mobility of the surfactant's hydrocarbon chains, cholesterol effectively enhances the barrier properties of the membrane. mdpi.com Research on various liposomal systems demonstrates that increasing cholesterol concentration generally leads to a marked decrease in the leakage of encapsulated hydrophilic molecules. mdpi.comnih.gov For instance, studies on POPC-cholesterol systems have shown that bilayers with high cholesterol content can be an order of magnitude less permeable to small molecules like carbon dioxide compared to cholesterol-free bilayers. biorxiv.org

Table 1: Factors Influencing Vesicular Membrane Permeability


Interaction of this compound with Polymer Systems for Microstructure Modulation

The self-assembly behavior of this compound can be further controlled and diversified through its interaction with other types of surfactants. This co-assembly leads to the formation of a rich variety of microstructures, which in turn dictates the macroscopic properties of the formulation, such as its viscosity and phase behavior.

Co-assembly with Anionic and Nonionic Surfactants

When mixed with nonionic surfactants, such as those from the monododecyl poly(ethylene glycol) ether (C12En) family, the resulting microstructure is highly dependent on the relative concentrations of the components. Studies on the closely related Dihexadecyl dimethyl ammonium bromide (DHDAB) show that in cationic-rich compositions at low total surfactant concentrations, the system predominantly forms bilamellar (BLV) or multilamellar (MLV) vesicles. At higher concentrations, a lamellar (Lβ) phase is observed. Conversely, in nonionic-rich regions, small globular mixed micelles are the dominant structure. Intermediate compositions can feature extensive regions where vesicles and micelles coexist.

The interaction with anionic surfactants, such as Sodium dodecyl sulfate (B86663) (SDS), leads to the formation of "catanionic" vesicles. The strong electrostatic attraction between the oppositely charged headgroups of the cationic this compound and the anionic surfactant is a primary driver for their co-assembly. Research on the similar didodecyldimethylammonium (B1216837) bromide (DDAB)/SDS/water system reveals that the addition of the anionic surfactant can significantly extend the concentration range over which a single phase of vesicles exists. bgu.ac.il These spontaneously formed catanionic vesicles are often unilamellar and can be highly polydisperse in size. bgu.ac.il The interplay between electrostatic interactions and molecular packing requirements dictates the final structure and stability of these mixed-surfactant aggregates. bgu.ac.il

Rheological Behavior of Self-Assembled this compound Systems

The rheology, or flow behavior, of these surfactant systems is intrinsically linked to their underlying microstructure. Solutions containing spherical micelles or vesicles typically exhibit Newtonian fluid behavior, where the viscosity is independent of the applied shear rate. scispace.com

However, the addition of this compound or its analogues to other surfactant systems can induce dramatic changes in rheological properties. For example, adding Dioctadecyl dimethyl ammonium chloride (DODAC) to a ternary system of a single-chain cationic surfactant (behenyl trimethyl ammonium chloride) and a fatty alcohol (1-hexadecanol) causes the transformation of a solid-like lamellar liquid crystal structure, known as an alpha gel, into vesicles. nih.gov This structural rupture leads to a significant change in the system's rheological profile, allowing for the control of viscosity by adjusting the balance between the gel and vesicular structures. nih.gov

In certain mixed systems, such as with the single-chain cationic surfactant Hexadecyl trimethyl ammonium bromide, changing the mixing ratio and temperature can lead to the formation of elongated, worm-like micelles instead of vesicles. ej-chem.orgresearchgate.net These entangled worm-like micellar networks impart significant viscoelastic properties to the solution, which behaves as a non-Newtonian, shear-thinning fluid—its viscosity decreases as the shear rate increases. scispace.com

Table 2: Relationship Between Microstructure and Rheological Properties


Liquid Crystalline Phase Transitions in this compound Formulations

Aqueous solutions of double-chain cationic surfactants like this compound exhibit thermotropic liquid crystalline behavior, meaning their phase structure changes with temperature. tcichemicals.com The phase behavior is dominated by two primary lamellar phases: the Lβ (lamellar gel) phase and the Lα (lamellar liquid crystalline) phase. mdpi.com

Lβ (Gel) Phase: At lower temperatures, the long hexadecyl chains are in a highly ordered, all-trans conformation, resembling a solid. This results in a packed, rigid bilayer structure. avantiresearch.com

Lα (Liquid Crystalline) Phase: Above a characteristic temperature, known as the main phase transition temperature (Tm), the hydrocarbon chains "melt" and become disordered and fluid, with a random orientation. avantiresearch.com

This gel-to-liquid crystalline transition is a fundamental property of these bilayer systems. The Tm for Dioctadecyl dimethyl ammonium bromide (DODAB), a C18 analogue, is approximately 45°C. researchgate.net The value for the C16 compound is expectedly lower. This transition temperature is influenced by factors such as surfactant concentration and the nature of the counterion. mdpi.com

In addition to the common lamellar phases, more complex liquid crystalline structures can also form. For instance, N,N,dialkyl dimethyl quaternary ammonium bromides, including the dihexadecyl derivative, have been shown to form a highly ordered smectic T phase. mdpi.com This phase exhibits a two-dimensional tetragonal order, where the ionic headgroups arrange into a square lattice due to the strong electrostatic forces, demonstrating the diverse and complex phase behavior of these molecules. mdpi.com

Interactions of Dihexadecyl Dimethyl Ammonium Chloride with Biological Interfaces

Membrane Interaction Mechanisms

The primary mode of interaction for Dihexadecyl dimethyl ammonium (B1175870) chloride with biological systems occurs at the level of the cell membrane. Its cationic and lipophilic properties are key to these interactions.

Disruption of Microbial Cell Membranes

Quaternary ammonium compounds are known for their antimicrobial properties, which are largely attributable to their ability to disrupt microbial cell membranes. nih.gov The positively charged headgroup of the molecule is attracted to the negatively charged components of bacterial cell membranes. researchgate.net This initial electrostatic interaction is followed by the insertion of the long hydrophobic alkyl chains into the lipid bilayer. researchgate.net

This process leads to a destabilization of the membrane's lipid architecture and an increase in membrane fluidity. researchgate.netnih.gov The integration of the surfactant molecules disrupts the orderly packing of the membrane phospholipids, creating defects and increasing permeability. researchgate.netrsc.org This loss of structural integrity results in the leakage of essential intracellular components, such as ions, metabolites, and macromolecules like proteins and β-galactosidase, ultimately leading to cell death. researchgate.netnih.gov Studies on similar double-tailed QACs have shown that this membrane damage is a key mechanism of their biocidal activity. researchgate.net

Permeation Enhancement across Biological Barriers

Beyond its antimicrobial effects, Dihexadecyl dimethyl ammonium chloride and similar cationic surfactants can act as permeation enhancers, facilitating the transport of substances across biological barriers like the skin.

Molecular Mechanisms of Permeation Enhancement

The molecular mechanism for permeation enhancement involves the disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin. The compound inserts itself into the lipid lamellae of the stratum corneum, altering the packing of the lipids. This disruption increases the fluidity of the lipid matrix and can create transient pores or defects within the barrier. nih.gov This alteration of the barrier's structure reduces its resistance and allows other molecules to pass through more easily. Studies on a closely related compound, didecyldimethylammonium chloride (DDAC), have suggested that it decreases the skin barrier function, which is indicative of this mechanism. nih.gov Cationic surfactants can modify the surface charge and properties of membranes, which also contributes to enhanced flux. nih.gov

Studies on Enhanced Transdermal and Transmembrane Flux

Research on the dermal absorption of similar QACs provides evidence for enhanced flux. An in vitro study on didecyldimethylammonium chloride (DDAC) demonstrated that the compound can increase the permeability of the skin. nih.gov The study found that the apparent permeability coefficient (Kp) increased at higher concentrations of DDAC, suggesting a dose-dependent effect on the skin's barrier function. nih.gov While the total amount of the compound that permeated the skin remained low (less than 1% over 48 hours), the increased flux at higher concentrations points to its ability to modify the barrier. nih.gov

Permeability of Didecyldimethylammonium Chloride (DDAC) Across Skin

DDAC Concentration (mg/mL)Apparent Permeability Coefficient (Kp) (cm/h x 10-6)
<12.55 ± 1
≥12.512 ± 3

Table 1. Apparent permeability coefficient (Kp) for DDAC at different concentrations, suggesting a decrease in skin barrier function at higher concentrations. Data is based on studies of a similar compound, didecyldimethylammonium chloride. nih.gov

Protein Interaction Studies

The interactions of this compound are not limited to lipid membranes; it also engages with proteins, which can influence their structure and function.

Binding Characteristics with Soluble Proteins

This compound can interact with soluble proteins through a combination of electrostatic and hydrophobic interactions. The cationic dimethyl ammonium headgroup can form electrostatic bonds with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. nih.gov

Furthermore, the two long, nonpolar hexadecyl chains can engage in hydrophobic interactions with nonpolar pockets on the protein's surface or may even penetrate the protein's interior. These interactions can disrupt the protein's native tertiary structure, a process known as denaturation, which can alter or eliminate its biological function. researchgate.net Studies on related cationic polymers, like poly dimethyl diallyl ammonium chloride, have shown that they can bind to the functional groups of soluble proteins. nih.gov This binding can lead to the formation of protein-surfactant complexes, potentially causing the protein to precipitate out of the solution.

Effects on Protein Conformation and Biological Activity

This compound (DHDAC), as a cationic amphiphile, can interact with proteins, leading to alterations in their three-dimensional structure and, consequently, their biological function. The nature of these interactions is largely governed by electrostatic and hydrophobic forces. The positively charged quaternary ammonium headgroup of DHDAC can interact with negatively charged residues on the protein surface, such as aspartic and glutamic acid. Simultaneously, the long hexadecyl hydrocarbon chains can engage with hydrophobic pockets or domains of the protein.

This dual interaction can induce conformational changes, ranging from subtle alterations to complete denaturation. Research on similar quaternary ammonium compounds (QACs) has shown that they can disrupt the delicate balance of forces that maintain a protein's native structure. For instance, studies on other long-chain QACs have demonstrated their capacity to act as detergents, effectively unfolding proteins. This denaturation process involves the disruption of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, which are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins.

The biological activity of a protein is intrinsically linked to its specific conformation. Therefore, any significant alteration in this structure is likely to impair or eliminate its function. For enzymes, this can mean a loss of catalytic activity as the active site becomes distorted. For structural proteins, it can lead to a loss of their supportive role. While direct studies on DHDAC are limited, the principles of protein denaturation by cationic surfactants are well-established. The binding of DHDAC molecules to a protein can lead to the formation of a protein-surfactant complex, which often results in a loss of the protein's native, biologically active state.

Cellular Uptake Mechanisms of this compound Formulations

The entry of this compound formulations into cells is a critical step that precedes any intracellular effects. As a cationic lipid, DHDAC-containing formulations, such as liposomes or nanoparticles, interact with the predominantly negatively charged cell surface. This initial electrostatic interaction facilitates the adhesion of the formulation to the plasma membrane, which is the first step in the uptake process.

The primary mechanism for the internalization of particulate formulations is endocytosis, a process by which the cell engulfs extracellular material. The specific endocytic pathway can be influenced by the physicochemical properties of the formulation, including its size, surface charge, and the cell type involved. For cationic lipid-based formulations, several endocytic routes have been identified.

Investigation of Endocytosis Pathways

The cellular uptake of cationic lipid formulations, analogous to those containing this compound, has been shown to occur via multiple endocytic pathways. The most prominent of these is clathrin-mediated endocytosis. This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate to form vesicles containing the extracellular cargo. Studies using inhibitors of this pathway have demonstrated a significant reduction in the uptake of cationic lipid-based nanoparticles, indicating its major role.

Caveolae-mediated endocytosis is another pathway that may be involved. Caveolae are small, flask-shaped invaginations of the plasma membrane rich in the protein caveolin. This pathway is typically involved in the uptake of smaller molecules and the regulation of signaling pathways. The contribution of this pathway to the uptake of DHDAC formulations can vary depending on the specific cell type and the formulation's characteristics.

Macropinocytosis, a less specific form of endocytosis involving the formation of large vesicles, can also contribute to the internalization of larger aggregates of DHDAC formulations. This process is characterized by the extension of large, actin-driven membrane protrusions that fuse back with the plasma membrane, enclosing a volume of the extracellular medium.

The table below summarizes the key endocytic pathways potentially involved in the cellular uptake of cationic lipid formulations.

Endocytosis PathwayKey Protein MediatorsVesicle SizeDescription
Clathrin-mediated EndocytosisClathrin, Adaptor proteins~100 nmFormation of clathrin-coated pits and vesicles for cargo internalization.
Caveolae-mediated EndocytosisCaveolin, Cavin~60-80 nmInternalization through flask-shaped membrane invaginations called caveolae.
MacropinocytosisActin, Rac1, Pak1>200 nmNon-specific uptake of extracellular fluid and solutes via large vesicles.

Influence on Cellular Membrane Potential and Integrity

The interaction of this compound with the cell membrane extends beyond facilitating uptake; it can also directly impact the membrane's biophysical properties, including its potential and integrity. The plasma membrane of a cell maintains an electrochemical gradient, known as the membrane potential, which is crucial for numerous cellular functions.

As a cationic molecule, DHDAC can accumulate at the cell surface, leading to a localized increase in positive charge. This can disrupt the natural ion balance across the membrane, causing depolarization. The insertion of the long hydrophobic tails of DHDAC into the lipid bilayer can further perturb the membrane structure. This intercalation can alter membrane fluidity and create defects or pores in the membrane.

The disruption of membrane integrity can have significant consequences for the cell. A loss of integrity leads to increased permeability, allowing for the uncontrolled leakage of intracellular components, such as ions, metabolites, and even small proteins, out of the cell. Conversely, it can also permit the influx of extracellular substances that are normally excluded. Studies on similar long-chain QACs have shown that at sufficient concentrations, they can cause cell lysis due to extensive membrane damage. This disruption of the cell membrane is a primary mechanism of the cytotoxic effects observed for many cationic amphiphiles.

The following table outlines the effects of cationic amphiphiles on cell membrane properties.

Membrane PropertyEffect of Cationic AmphiphilesConsequence for the Cell
Membrane PotentialDepolarizationDisruption of ion gradients and signaling pathways.
Membrane FluidityAlteration (increase or decrease)Impaired function of membrane-bound proteins.
Membrane PermeabilityIncreaseLeakage of intracellular contents and uncontrolled influx of extracellular substances.
Membrane IntegrityLoss of integrity, pore formationCell lysis and death at high concentrations.

Applications of Dihexadecyl Dimethyl Ammonium Chloride in Advanced Materials Science and Nanotechnology

Nanocarrier Development for Therapeutic Agent Delivery Systems

The amphiphilic nature of Dihexadecyl dimethyl ammonium (B1175870) chloride, possessing a positively charged head group and long hydrophobic tails, makes it an ideal candidate for the construction of nanocarriers for therapeutic agents. These nanocarriers can encapsulate and protect drugs, enhance their solubility, and facilitate their transport to target sites within the body.

Dihexadecyl dimethyl ammonium chloride is a key component in the formulation of cationic liposomes and other vesicular carriers. These structures are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. The design and formulation of these carriers involve the self-assembly of this compound, often in combination with neutral helper lipids, in an aqueous environment.

Formulation ParameterInfluence on Vesicular Carrier Properties
This compound Concentration Affects surface charge, stability, and encapsulation efficiency of negatively charged therapeutic agents.
Helper Lipid Composition Modulates bilayer fluidity, vesicle size, and drug retention.
Hydration Medium (pH, Ionic Strength) Influences vesicle formation, size distribution, and stability.
Fabrication Method (e.g., Sonication, Extrusion) Determines the final size and lamellarity of the liposomes or vesicles.

Incorporating this compound into nanocarrier systems can contribute to the development of controlled release formulations. The lipid bilayer of these carriers acts as a barrier, regulating the diffusion of the encapsulated therapeutic agent. The stability of the vesicular structure, influenced by the presence of this compound, is a key factor in achieving a sustained release profile.

The release kinetics of a drug from these systems can be modulated by altering the composition of the lipid bilayer. For instance, the inclusion of other lipids can change the fluidity and permeability of the membrane, thereby controlling the rate at which the encapsulated drug is released. This allows for the design of delivery systems that can maintain a therapeutic concentration of a drug over an extended period, reducing the need for frequent administration.

The surface of nanocarriers formulated with this compound can be further modified to achieve targeted delivery of therapeutic agents to specific cells or tissues. nih.gov This is a critical strategy for increasing the efficacy of treatments while minimizing off-target side effects. nih.gov

One common approach is the attachment of targeting ligands to the surface of the nanocarrier. These ligands can be antibodies, peptides, or other molecules that specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. The positive charge of the this compound can facilitate the electrostatic interaction with negatively charged targeting moieties or can be used as an anchor point for covalent conjugation of ligands. These surface-modified nanocarriers can then navigate the biological environment and selectively accumulate at the desired site of action. nih.gov

Targeting StrategyDescription
Passive Targeting Relies on the physicochemical properties of the nanocarrier (e.g., size, surface charge) to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Active Targeting Involves the conjugation of specific ligands to the nanocarrier surface to facilitate binding to receptors on target cells.
Magnetic Targeting Incorporation of magnetic nanoparticles into the carrier to allow for guidance to the target site using an external magnetic field.

Biomaterial Integration and Surface Functionalization

The unique chemical properties of this compound also lend themselves to the modification and functionalization of biomaterial surfaces, enhancing their performance in biomedical applications.

The surfaces of many biomaterials used in medical devices and implants are often inert and may not promote favorable interactions with biological systems. Surface modification with molecules like this compound can alter the surface properties of these materials to improve their biocompatibility and functionality.

As a cationic surfactant, this compound can be used to coat negatively charged surfaces through electrostatic interactions. This can change the surface energy, wettability, and charge of the biomaterial. Such modifications can be employed to enhance cell adhesion and proliferation on tissue engineering scaffolds or to create surfaces that resist biofouling. The long alkyl chains of the molecule can also create a hydrophobic layer, which can be useful in controlling the interaction of the material with aqueous biological environments.

A significant application of this compound in materials science is the development of antimicrobial coatings and films. nbinno.com Its inherent broad-spectrum antimicrobial activity makes it an effective agent for preventing the colonization of bacteria and other microorganisms on the surfaces of medical devices, implants, and other materials. nbinno.com

This compound can be incorporated into polymers or other coating materials that are then applied to a surface. The positively charged nitrogen atom in the molecule interacts with the negatively charged cell membranes of microorganisms, leading to membrane disruption and cell death. This mechanism of action is effective against a wide range of pathogens. These antimicrobial coatings can help to reduce the incidence of device-associated infections, a major concern in healthcare settings.

Research FindingSignificance
Effective against a broad spectrum of microorganisms Provides wide-ranging protection against various bacterial and fungal species.
Mechanism of action involves cell membrane disruption Reduces the likelihood of microbial resistance development compared to some other antimicrobial agents.
Can be incorporated into various coating matrices Offers versatility in application to different types of biomaterials and surfaces.

Role in Emulsion Polymerization and Polymer System Formulation

This compound, a cationic surfactant, plays a significant role in polymer science, particularly in the creation and functionalization of polymer systems. Its dual characteristics of long hydrophobic alkyl chains and a charged hydrophilic headgroup allow it to act as a critical component in stabilizing and modifying polymer colloids.

Quaternary ammonium compounds are utilized in emulsion polymerization, a process that involves polymerizing monomers in an emulsion. While specific kinetic studies on this compound are not extensively detailed, the behavior of similar cationic monomers like diallyl dimethyl ammonium chloride provides insight into the process. In inverse emulsion polymerization, for instance, an aqueous solution of the monomer is dispersed in an oil phase with the help of an emulsifier. researchgate.net The polymerization is then initiated, often by an oil-soluble initiator. researchgate.net The surfactant system is crucial for stabilizing the monomer droplets and the resulting polymer latex particles, preventing their coalescence. The structure of this compound, with its two C16 alkyl chains, suggests its potential as a stabilizer for monomer droplets in such polymerization systems, particularly in non-aqueous or inverse emulsion environments.

The formulation of antimicrobial materials is a key application for quaternary ammonium compounds (QACs) like this compound. QACs with alkyl chains ranging from C8 to C16 have been successfully incorporated into antimicrobial paints based on acrylic polymers. researchgate.net The cationic nature of these compounds is fundamental to their function. They can be integrated into polymer latex systems, which are primary components of paints and coatings. researchgate.net

The mechanism often involves an electrostatic interaction between the cationic QAC and anionic latex particles, such as those from a carboxylated butadiene-styrene copolymer. researchgate.net This interaction can form an interpolyelectrolyte complex, effectively binding the antimicrobial agent to the polymer matrix. researchgate.net This method of immobilization ensures that the antimicrobial activity is long-lasting, as it prevents the active ingredient from easily leaching out of the material surface. researchgate.net The incorporation of QACs imparts biocidal activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria. researchgate.net

Novel Applications in Drilling Fluids and Additives

In the oil and gas industry, this compound (DCDAC) has demonstrated utility as a specialized additive in drilling fluids, particularly in oil-based muds. Its chemical structure allows it to modify fluid properties and interact with subsurface minerals in beneficial ways.

This compound functions as a rheological modifier in oil-based drilling fluids by acting as a flocculant for low-quality solids, such as drilled cuttings of kaolin (B608303). zjyywjy.com.cn The presence of fine solids can negatively impact the properties of drilling fluid, and DCDAC helps to remove them by enlarging their particle size through flocculation. zjyywjy.com.cn

The addition of DCDAC to an oil-based drilling fluid contaminated with kaolin has a distinct effect on its rheological properties. Research shows that as the concentration of DCDAC increases, the plastic viscosity and yield point of the fluid first decrease and then subsequently increase. zjyywjy.com.cn This behavior indicates that DCDAC can alter the flow characteristics of the mud, a critical factor for efficient hole cleaning and transport of cuttings. oil-drilling-fluids.com

Table 1: Effect of this compound (DCDAC) Concentration on the Rheology of Kaolin-Contaminated Oil-Based Drilling Fluid

DCDAC Concentration Effect on Plastic Viscosity Effect on Yield Point
Increasing Initial Decrease, then Increase Initial Decrease, then Increase

Data derived from qualitative descriptions in research findings. zjyywjy.com.cn

A crucial attribute for any drilling fluid additive is its thermal stability, especially for use in high-pressure, high-temperature (HPHT) wells. openei.org this compound exhibits high thermal stability, with a decomposition temperature reported to be above 250°C (482°F). nbinno.com This inherent stability makes it a candidate for applications where drilling fluids are exposed to significant downhole temperatures. openei.orgnbinno.com In many drilling operations, bottom hole temperatures can exceed 300°F (150°C), a range where many conventional polymers begin to degrade. openei.orgcpchem.com The ability of DCDAC to withstand higher temperatures is a key advantage for maintaining stable fluid properties in challenging drilling environments. nbinno.com

The primary function of this compound in drilling fluids is linked to its strong interaction with clay minerals. zjyywjy.com.cn As a cationic surfactant, the quaternized amine group of DCDAC is strongly adsorbed onto the negatively charged surfaces of clay particles like kaolin. zjyywjy.com.cnaade.org This adsorption is consistent with an ion-exchange mechanism, where the cationic groups from the surfactant replace the exchangeable cations present on the clay surface lattices. aade.org

This interaction neutralizes the surface charge, reducing the repulsive forces between clay particles and leading to flocculation and agglomeration. zjyywjy.com.cnaade.org Microscopic observation of oil-based drilling fluid containing kaolin showed that at a DCDAC concentration of 4% or greater, the kaolin particles exhibited obvious agglomeration. zjyywjy.com.cn This flocculating capacity accelerates the settling of these fine solids, allowing for their effective removal from the drilling fluid system. zjyywjy.com.cn

Table 2: Interaction of this compound (DCDAC) with Kaolin in Oil-Based Drilling Fluid

Parameter Observation
Mechanism Flocculation of kaolin particles. zjyywjy.com.cn
Particle Behavior Accelerated settling of clay particles. zjyywjy.com.cn
Agglomeration Obvious agglomeration observed at DCDAC concentrations ≥ 4%. zjyywjy.com.cn
Solids Removal The percentage of solids removed is directly proportional to DCDAC concentration. zjyywjy.com.cn

This table summarizes the observed interactions from a study on DCDAC as a flocculant. zjyywjy.com.cn

Antimicrobial and Biocidal Action of Dihexadecyl Dimethyl Ammonium Chloride

Mechanisms of Action against Bacterial Pathogens

The primary antibacterial action of Dihexadecyl dimethyl ammonium (B1175870) chloride is centered on the disruption of the bacterial cell membrane, a mechanism common to quaternary ammonium compounds. nbinno.com This interaction leads to a cascade of events culminating in cell death. The bactericidal or bacteriostatic effect is dependent on the concentration of the compound and the growth phase of the bacteria. nih.gov

Insights into Bacterial Membrane Disruption and Permeabilization

As a cationic surfactant, Dihexadecyl dimethyl ammonium chloride's positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. nbinno.comresearchgate.net This electrostatic interaction facilitates the embedding of its long alkyl chains into the lipid bilayer. nbinno.com This insertion disrupts the structural integrity and fluidity of the membrane.

Studies on Escherichia coli have demonstrated that this disruption leads to increased membrane permeability. nih.gov This compromised barrier function results in the leakage of essential intracellular components, including potassium ions, nucleotides, proteins, and β-galactosidase. nbinno.comnih.gov The leakage of these vital molecules disrupts cellular processes and ultimately leads to cell death. nih.gov Research using liposomes has further shown that the compound enhances membrane fluidity, contributing to this permeabilization. nih.gov While morphological changes like bleb formation on the cell surface of E. coli have been observed, they appear to be a consequence of membrane damage rather than the primary cause of cell death and occur at higher concentrations of the compound. nih.gov

Table 1: Effects of this compound on Bacterial Cell Membranes

Effect Organism Concentration Reference
Increased membrane permeability Escherichia coli 3 - 4 mg/L nih.gov
Leakage of intracellular proteins Escherichia coli 3 - 4 mg/L nih.gov
Leakage of β-galactosidase Escherichia coli 3 - 4 mg/L nih.gov
Enhanced membrane fluidity Liposomes ~3 mg/L nih.gov
Bleb formation Escherichia coli >50 mg/L nih.gov

Investigation of Inhibitory Effects on Intracellular Processes

While the primary mode of action is membrane disruption, evidence suggests that quaternary ammonium compounds can also exert inhibitory effects on intracellular processes. nih.gov Once the cell membrane is breached, the compound can interact with intracellular components. Some QACs have been shown to bind to DNA and interfere with enzymatic functions. nih.gov The degradation of proteins and nucleic acids can follow the initial membrane damage. nih.gov Additionally, some "soft" quaternary ammonium compounds have demonstrated an ability to inhibit protein synthesis, presenting a secondary antibacterial mechanism. rsc.org For this compound, it is understood that its mode of action includes the disruption of membranes at point-of-contact cells, which can include the outer membranes and mitochondria of surface cells. turi.org

Efficacy Assessment against Fungal Species and Yeasts

This compound also demonstrates significant efficacy against a range of fungal species and yeasts. nbinno.com Similar to its action on bacteria, the primary mechanism against fungi involves the disruption of the cell membrane's integrity. nbinno.com

Studies have shown its effectiveness against various molds. For instance, it provides good protection against Stachybotrys chartarum. However, its efficacy can vary against other molds like Aspergillus niger and Penicillium brevicompactum. In some cases, at lower concentrations, it may not completely control the growth and sporulation of certain fungi.

The compound is also effective against yeasts. Research has indicated that quaternary ammonium compounds like benzalkonium chloride and cetrimide can rapidly disinfect various Candida species. While specific data for this compound's efficacy against a wide range of yeasts is part of the broader understanding of QACs, its fungistatic and fungicidal properties are well-recognized.

Studies on Synergistic Effects with Other Antimicrobial Agents

The antimicrobial activity of this compound can be enhanced when used in combination with other agents, a phenomenon known as synergism.

Research has explored the synergistic bactericidal effects of a sublethal concentration of this compound with low concentrations of nonionic surfactants against Staphylococcus aureus. It is suggested that the nonionic surfactants act on the cell wall, allowing the this compound to more easily access and act on the lipid double membrane, thereby increasing its bactericidal activity.

Combinations of this compound with other biocides have also been investigated. For example, its combination with disodium octaborate tetrahydrate (DOT) has been shown to be more effective in preventing or greatly reducing the growth of Aspergillus niger, Penicillium brevicompactum, and Stachybotrys chartarum on wood surfaces than either agent alone.

Analysis of Microbial Resistance Mechanisms and Adaptive Responses

The extensive use of quaternary ammonium compounds, including this compound, has led to concerns about the development of microbial resistance. Bacteria can adapt to sub-lethal concentrations of these biocides, leading to reduced susceptibility.

One of the primary mechanisms of resistance involves changes in the bacterial cell envelope that limit the uptake of the biocide. Another significant mechanism is the acquisition and overexpression of efflux pumps. These are membrane proteins that can actively transport a wide range of toxic compounds, including QACs, out of the bacterial cell, thereby reducing the intracellular concentration to sub-toxic levels. The genes encoding these efflux pumps, such as the qac genes, can be located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.

Studies have shown that step-wise exposure of food-associated bacteria like Escherichia coli and Listeria monocytogenes to increasing sub-inhibitory concentrations of this compound can lead to a significant increase in their minimum inhibitory concentration (MIC) values for this biocide. Furthermore, this adaptation can also result in reduced susceptibility to other biocides and even cross-resistance to certain antibiotics. This is a significant public health concern as the use of disinfectants at sub-lethal concentrations could inadvertently contribute to the development of antibiotic-resistant bacteria.

Environmental Fate, Ecotoxicology, and Safety Profiles of Dihexadecyl Dimethyl Ammonium Chloride

Biodegradation Pathways and Environmental Persistence Studies

Quaternary ammonium (B1175870) compounds with long dialkyl chains, such as dihexadecyl dimethyl ammonium chloride, are known to exhibit limited biodegradability, which raises environmental concerns. google.com While specific biodegradation pathway studies for this compound are not extensively detailed in readily available literature, inferences can be drawn from structurally similar long-chain QACs like Dihydrogenated Tallow Dimethyl Ammonium Chloride (DHTDMAC), whose primary components are C16-C18 chains.

Standard laboratory tests often show that these types of compounds are not readily biodegradable. industrialchemicals.gov.aucerij.or.jp The slow degradation is partly attributed to their strong adsorption to sewage sludge, soils, and sediments, as well as their inherent biocidal properties which can be toxic to the microorganisms responsible for biodegradation. cerij.or.jp For instance, studies on the related compound Ditallow Dimethyl Ammonium Chloride (DTDMAC) show very low degradation rates (0-5%) in standard ready biodegradability tests, suggesting significant persistence. cerij.or.jp

Aquatic Ecotoxicity Assessment and Environmental Impact Evaluation

This compound is classified as hazardous to aquatic environments. nih.gov Its surfactant properties, which make it effective in formulations, also allow it to disrupt the cell membranes of aquatic organisms, leading to significant toxicity. ontosight.ai Like many QACs, it is considered toxic to aquatic life, and its persistence can lead to long-term effects. cymitquimica.comindustrialchemicals.gov.au

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for this compound based on its ecotoxicological data. nih.gov These classifications underscore the potential risk to aquatic ecosystems upon its release into surface waters.

GHS Hazard CodeHazard StatementSource
H400Very toxic to aquatic life nih.gov
H410Very toxic to aquatic life with long lasting effects nih.gov

The risk to the aquatic environment is a key consideration for industrial uses that may lead to the release of the chemical in treated effluents. industrialchemicals.gov.au

General Mammalian Toxicity Investigations

The mammalian toxicity of this compound has been evaluated in several studies, with a focus on developmental and reproductive effects. A notable early study investigated the teratogenic potential of the compound in mice. researchgate.netdss.go.th

This 1980 study administered single subcutaneous doses of 50 or 200 mg/kg body weight to pregnant mice on various days of gestation. researchgate.netrivm.nl The results indicated a weak potential to induce fetal malformations at these doses. rivm.nl Another study found it to be less cytotoxic in an in-vitro cell transformation test compared to other surfactants like Tween 60 and Span 60. dss.go.th

Study TypeOrganismKey FindingModern Assessment/CommentSource(s)
Teratogenicity (1980)MiceSingle subcutaneous doses (50 & 200 mg/kg) showed a weak ability to induce fetal malformations.A 2021 systematic review classified this study as "not reliable" based on modern data quality evaluation tools. researchgate.netrivm.nlresearchgate.net
In-vitro Cytotoxicity (1980)CellsLess cytotoxic in a cell transformation assay compared to surfactants Tween 60 and Span 60.Provides comparative toxicity data in a non-animal model. dss.go.th
Systematic Review (2021)(Review)The available weight of evidence from reliable studies indicates no adverse developmental or reproductive effects from QACs at anticipated exposure concentrations.Places the findings of older, less reliable studies into a broader context of higher quality, modern toxicological data. researchgate.net

Environmental Impact of this compound-Containing Formulations

This compound is used in a variety of rinse-off formulations, including hair conditioners, hair dyes, and fabric softeners. cymitquimica.comhappi.comtypology.com In these products, it functions as a conditioning agent, providing anti-frizz and antistatic properties. happi.com The primary route of environmental entry for these formulations is "down-the-drain," leading to wastewater treatment plants. industrialchemicals.gov.au

The environmental impact of these formulations is linked to the inherent properties of the active ingredient. Given its high aquatic toxicity and limited biodegradability, its release into aquatic ecosystems is a concern. google.comnih.gov The European Commission has conducted technical analyses of rinse-off cosmetic products, including hair conditioners containing dicetyldimonium chloride, to assess and compare the environmental impact of different formulations. europa.eu

Growing consumer awareness and sustainability concerns regarding the environmental footprint of personal care and cleaning products have led to a market trend favoring more readily biodegradable alternatives. google.comhappi.com

Regulatory Considerations and Safety Guidelines for Industrial and Academic Use

The use of this compound is subject to oversight by regulatory bodies globally, such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). ontosight.ai Its use in cosmetic products is also tracked in regions like Europe, Singapore, and Taiwan. typology.comulprospector.com

Safety guidelines for handling the compound are derived from its GHS classification, which identifies it as causing serious eye damage and being hazardous to the aquatic environment. nih.gov To ensure safety in industrial and academic settings, specific precautionary measures are recommended.

Precautionary CodeGuidelineSource
P264+P265Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. nih.gov
P273Avoid release to the environment. nih.gov
P280Wear protective gloves/protective clothing/eye protection/face protection. nih.gov
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. nih.gov
P317Get medical help. nih.gov
P391Collect spillage. nih.gov
P501Dispose of contents/container in accordance with local/regional/national/international regulations. nih.gov

Adherence to these guidelines is crucial for minimizing occupational exposure and preventing environmental contamination.

Advanced Characterization Techniques and Computational Modeling for Dihexadecyl Dimethyl Ammonium Chloride Systems

Microscopic and Imaging Techniques: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM)

Microscopic techniques provide direct visualization of the aggregate structures formed by Dihexadecyl dimethyl ammonium (B1175870) chloride in solution.

Transmission Electron Microscopy (TEM) is widely used to study the morphology of DHDAC aggregates, such as vesicles and micelles. nih.gov Cryogenic TEM (cryo-TEM) is particularly valuable as it allows for the observation of the aggregates in their native, hydrated state, preserving their structure. These studies can reveal the size, shape, and lamellarity (number of bilayers) of vesicles. nih.gov

Scanning Electron Microscopy (SEM) can be used to examine the surface morphology of solid DHDAC or dried films of its formulations. While less common for studying solution structures, SEM can provide information on the macroscopic organization of the material.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to study the structure of DHDAC bilayers supported on a solid substrate. researchgate.netnih.gov AFM can provide information on the thickness of the bilayers, the presence of defects, and the phase behavior of the lipid domains within the bilayer. nih.govbiorxiv.org It is also a powerful tool for investigating the interactions of DHDAC with surfaces and other molecules. researchgate.net

Scattering Methods: Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Small-Angle Neutron Scattering (SANS)

Scattering techniques are essential for characterizing the size, shape, and internal structure of Dihexadecyl dimethyl ammonium chloride aggregates in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic radius of particles in suspension, such as micelles and vesicles. researchgate.netnih.gov By measuring the fluctuations in scattered light intensity due to the Brownian motion of the aggregates, DLS can provide information on their size distribution. muser-my.comresearchgate.net This is particularly useful for assessing the stability and homogeneity of DHDAC formulations. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the structure of DHDAC aggregates on the nanometer scale. These methods can provide detailed information about the shape and size of micelles and vesicles, as well as the thickness of the bilayer in the case of vesicles. SANS, in particular, is useful for studying the internal structure of aggregates through contrast variation by using deuterated solvents.

Rheological Characterization of this compound Solutions and Gels

Rheology is the study of the flow and deformation of matter. The rheological characterization of DHDAC solutions and gels is crucial for understanding their behavior in various applications, such as in personal care products and industrial formulations. nih.govresearchgate.net The viscosity of DHDAC solutions can be measured as a function of shear rate, temperature, and concentration to understand their flow properties. researchgate.net For gel-like systems, oscillatory rheology can be used to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). mdpi.com These parameters provide insight into the strength and structure of the gel network. americanpharmaceuticalreview.com

Calorimetric Techniques: Differential Scanning Calorimetry (DSC) for Phase Behavior Studies

Differential Scanning Calorimetry (DSC) is a key technique for studying the thermotropic phase behavior of this compound aggregates. nih.govscilit.com DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For DHDAC vesicles, DSC can be used to determine the gel-to-liquid crystalline phase transition temperature (Tm). nih.gov This transition corresponds to the melting of the hydrocarbon chains from an ordered (gel) state to a disordered (liquid crystalline) state. The enthalpy of this transition provides information about the cooperativity of the melting process. linseis.commdpi.comwilliams.edu

Table 2: Illustrative DSC Data for a Dioctadecyl Dimethyl Ammonium Chloride (DODAC) Vesicle Dispersion Data adapted from a study on a closely related compound and is for illustrative purposes. nih.gov

Preparation Method Transition Temperature (Tm) (°C)
Non-sonicated ~45
Sonicated ~46
Extruded ~43

Computational Chemistry Approaches: Molecular Dynamics Simulations and Density Functional Theory (DFT) Calculations

Computational chemistry provides molecular-level insights that complement experimental findings.

Molecular Dynamics (MD) Simulations can be used to model the behavior of this compound molecules in various environments. nih.gov MD simulations can provide detailed information on the self-assembly process of DHDAC into micelles and bilayers, the structure and dynamics of these aggregates, and their interactions with other molecules and surfaces. dntb.gov.ua

Density Functional Theory (DFT) Calculations are employed to investigate the electronic structure and properties of DHDAC molecules. nih.gov DFT can be used to calculate optimized molecular geometries, electronic charge distributions, and spectroscopic properties, which can aid in the interpretation of experimental data. bibliotekanauki.placs.orgappliedmineralogy.com It is also a valuable tool for studying the interactions between DHDAC and other species at a quantum mechanical level. acs.org

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., Gel Permeation Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and any impurities.

High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (MS), is a powerful method for the purity assessment and quantitative analysis of DHDAC. google.comanalytice.comekb.eg Reversed-phase HPLC can be used to separate DHDAC from related compounds and impurities. nih.govmdpi.com Mass spectrometry provides sensitive and specific detection, allowing for accurate quantification. google.com

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. While less common for small molecules like DHDAC itself, GPC can be useful for characterizing polymeric formulations containing DHDAC or for analyzing the size distribution of large aggregates.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for DHDMAC, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : DHDMAC is synthesized via quaternization of dimethylamine with hexadecyl halides. Key parameters include:

  • Molar ratio : A 1:2 molar ratio of dimethylamine to hexadecyl chloride minimizes side products .
  • Temperature : Reactions typically proceed at 60–80°C under inert atmospheres to prevent oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction efficiency .
  • Purification : Recrystallization from acetone or ethanol removes unreacted precursors. Purity (>95%) is confirmed via HPLC with charged aerosol detection (CAD) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing DHDMAC’s structural and physicochemical properties?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify alkyl chain integrity and quaternary ammonium structure (e.g., δ 3.3 ppm for N–CH3_3 groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (530.40 g/mol) and detects impurities like monoalkylated byproducts .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can trace-level DHDMAC be quantified in complex matrices (e.g., environmental water or biological samples)?

  • Methodological Answer :

  • Sample preparation : Ultrasonic extraction with methanol:water (80:20) improves recovery rates (>85%) in sediment or tissue samples .
  • LC-MS/MS analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). MRM transitions: m/z 530.4 → 269.2 (quantifier) and 530.4 → 98.1 (qualifier). Limit of detection: 0.02 mg/L .
  • Matrix effects : Mitigate ion suppression by diluting samples or using isotope-labeled internal standards (e.g., D4_4-DHDMAC) .

Q. What experimental strategies resolve contradictions in reported ecotoxicity data for DHDMAC?

  • Methodological Answer :

  • Standardized toxicity assays : Compare results across Daphnia magna (48-h EC50_{50}) and algal growth inhibition tests (OECD 201/202 guidelines). Note discrepancies due to varying surfactant bioavailability in test media .
  • Environmental fate studies : Measure adsorption coefficients (e.g., log Koc_{oc} = 4.2) to clarify bioaccumulation potential. Sediment-binding reduces acute toxicity but may increase chronic effects .

Q. How does DHDMAC interact with biomembranes or proteins, and what experimental models are suitable for studying these interactions?

  • Methodological Answer :

  • Liposome assays : Use fluorescent probes (e.g., Laurdan) to monitor membrane fluidity changes via generalized polarization (GP) shifts. DHDMAC disrupts lipid bilayers at concentrations >10 µM .
  • Surface plasmon resonance (SPR) : Immobilize serum albumin on sensor chips to quantify binding kinetics (ka/kd). DHDMAC exhibits moderate affinity (KD_D ~ 1 µM) due to hydrophobic tail interactions .

Q. What methodologies assess the stability of DHDMAC under varying pH, temperature, and UV exposure conditions?

  • Methodological Answer :

  • Forced degradation studies :
  • pH stability : Incubate DHDMAC in buffers (pH 2–12) at 25°C. Hydrolysis occurs at pH >10, forming tertiary amines and chlorides .
  • Thermal stability : Heat at 40–100°C for 24 h; degradation products analyzed via LC-MS .
  • Photostability : Expose to UV-A (365 nm) for 48 h; assess using radical scavengers (e.g., ascorbic acid) to differentiate oxidative vs. hydrolytic pathways .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in DHDMAC’s biological activity?

  • Methodological Answer :

  • Purity profiling : Use HPLC-CAD to quantify residual solvents (e.g., hexane) and alkyl chain homologs (C14–C18), which alter critical micelle concentration (CMC) .
  • Biological replication : Conduct dose-response curves in triplicate across independent experiments. Normalize data to internal controls (e.g., Triton X-100 for surfactant activity) .

Environmental and Toxicological Profiling

Q. What advanced models predict the environmental persistence and bioaccumulation of DHDMAC?

  • Methodological Answer :

  • QSAR modeling : Input log P (4.8) and molecular volume to estimate biodegradation half-life (e.g., BIOWIN model). DHDMAC is recalcitrant in anaerobic conditions (half-life >60 days) .
  • Microcosm studies : Simulate aquatic ecosystems with sediment/water ratios of 1:4 to measure partitioning and microbial degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.